1-(Thiophen-3-yl)cyclopropanecarboxylic acid
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Overview
Description
1-(Thiophen-3-yl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C8H8O2S and a molecular weight of 168.22 g/mol It features a cyclopropane ring attached to a thiophene ring via a carboxylic acid group
Preparation Methods
The synthesis of 1-(Thiophen-3-yl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of thiophene derivatives followed by carboxylation. The reaction conditions typically include the use of strong bases and specific catalysts to facilitate the formation of the cyclopropane ring . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(Thiophen-3-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reagents like lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Thiophen-3-yl)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(Thiophen-3-yl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-(Thiophen-3-yl)cyclopropane-1-carboxylic acid can be compared to other thiophene derivatives and cyclopropane carboxylic acids. Similar compounds include:
3-Thiophenecarboxylic acid: This compound has a similar thiophene ring structure but lacks the cyclopropane moiety.
Cyclopropane carboxylic acid: This compound features a cyclopropane ring with a carboxylic acid group but lacks the thiophene ring.
The uniqueness of 1-(Thiophen-3-yl)cyclopropane-1-carboxylic acid lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-thiophen-3-ylcyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c9-7(10)8(2-3-8)6-1-4-11-5-6/h1,4-5H,2-3H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYUMIKAWWLEFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CSC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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